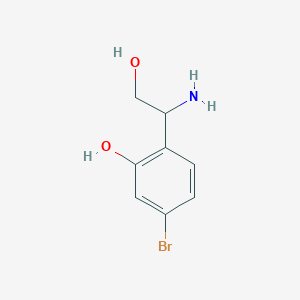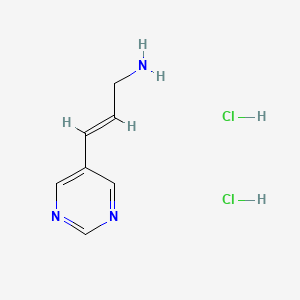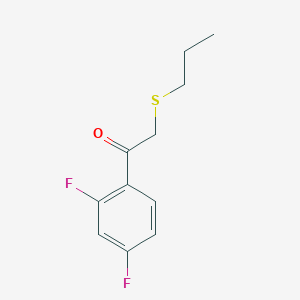![molecular formula C7H13BO3 B13479501 [1-(Oxan-4-yl)ethenyl]boronic acid CAS No. 1202245-70-2](/img/structure/B13479501.png)
[1-(Oxan-4-yl)ethenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Oxan-4-yl)ethenyl]boronic acid: is an organic compound that contains a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features an oxane (tetrahydropyran) ring attached to an ethenyl group, which is further bonded to a boronic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Oxan-4-yl)ethenyl]boronic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening of tetrahydrofuran.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or through the use of vinyl Grignard reagents.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1-(Oxan-4-yl)ethenyl]boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Conditions for substitution reactions may involve the use of bases, acids, or transition metal catalysts.
Major Products:
Oxidation: Alcohols, ketones, or aldehydes.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Suzuki-Miyaura Coupling: [1-(Oxan-4-yl)ethenyl]boronic acid is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: Boronic acids are known to inhibit proteasomes and other enzymes, making them valuable in drug development for diseases such as cancer.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of [1-(Oxan-4-yl)ethenyl]boronic acid involves its ability to form reversible covalent bonds with diols, amino acids, and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with active site serines in enzymes, leading to inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Similar in its boronic acid functionality but differs in the aromatic ring structure.
Methylboronic Acid: Contains a methyl group instead of the oxane ring and ethenyl group.
Vinylboronic Acid: Similar in having a vinyl group but lacks the oxane ring.
Uniqueness:
Structural Features: The presence of the oxane ring and ethenyl group makes [1-(Oxan-4-yl)ethenyl]boronic acid unique compared to other boronic acids.
Reactivity: The compound’s unique structure may impart different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications.
Propriétés
Numéro CAS |
1202245-70-2 |
|---|---|
Formule moléculaire |
C7H13BO3 |
Poids moléculaire |
155.99 g/mol |
Nom IUPAC |
1-(oxan-4-yl)ethenylboronic acid |
InChI |
InChI=1S/C7H13BO3/c1-6(8(9)10)7-2-4-11-5-3-7/h7,9-10H,1-5H2 |
Clé InChI |
BWBVPSTXSTYGOK-UHFFFAOYSA-N |
SMILES canonique |
B(C(=C)C1CCOCC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


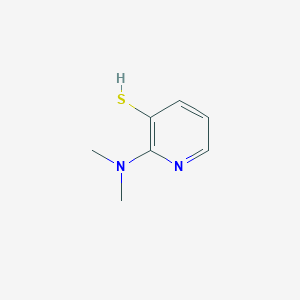
![1-bromo-3-chloro-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13479433.png)
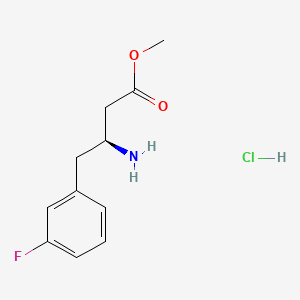
![2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid](/img/structure/B13479441.png)
![rel-2-[(2R)-piperidin-2-yl]-5-(trifluoromethyl)pyrimidine hydrochloride](/img/structure/B13479444.png)
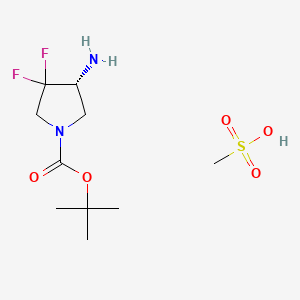
![2-[1-(2,2-difluoroethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13479455.png)
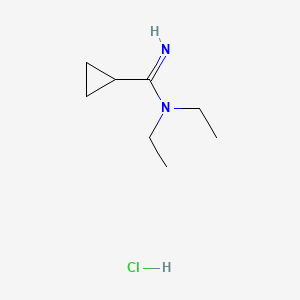
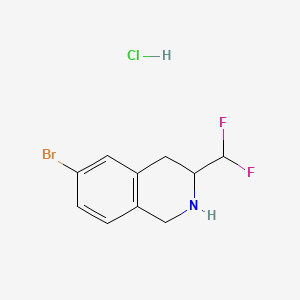
![1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one](/img/structure/B13479486.png)
